3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

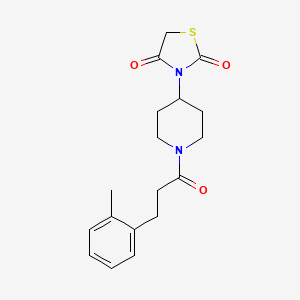

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a piperidin-4-yl group substituted at the 3-position of the TZD core. The piperidine moiety is further functionalized with a 3-(o-tolyl)propanoyl chain, introducing steric bulk and lipophilicity. The o-tolyl (2-methylphenyl) group may enhance metabolic stability compared to unsubstituted phenyl analogs, while the propanoyl linker could influence conformational flexibility and binding interactions with target proteins.

Properties

IUPAC Name |

3-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-13-4-2-3-5-14(13)6-7-16(21)19-10-8-15(9-11-19)20-17(22)12-24-18(20)23/h2-5,15H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZAPPDQNOHSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of a piperidine derivative with a thiazolidine-2,4-dione precursor under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to improve yield, purity, and scalability .

Chemical Reactions Analysis

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazolidine or piperidine rings are replaced by other groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazolidine derivatives typically involves the reaction of thiazolidine-2,4-dione with various substituents. The specific compound can be synthesized through a multi-step process involving the formation of a piperidine ring followed by acylation with an o-tolyl propanoyl group. Characterization techniques such as NMR spectroscopy , mass spectrometry , and infrared spectroscopy are essential to confirm the structure and purity of the synthesized compound.

Biological Activities

The biological activities of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can be categorized into several key areas:

Antidiabetic Properties

Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds similar to thiazolidine derivatives have shown potential in improving insulin sensitivity and reducing blood glucose levels in diabetic models.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains using disc diffusion methods, showing efficacy against both gram-positive and gram-negative bacteria. The presence of the thiazolidine moiety enhances lipophilicity, facilitating better cell membrane penetration and antimicrobial action.

Anticancer Effects

Several studies have highlighted the anticancer potential of thiazolidine derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration. In vitro studies have demonstrated that these compounds can affect multiple cancer cell lines, showcasing their versatility as anticancer agents.

Case Study 1: Antidiabetic Effects

A study published in a reputable journal demonstrated that a related thiazolidinedione compound significantly reduced hyperglycemia in diabetic rats. The compound was administered over a period of four weeks, resulting in marked improvements in glucose tolerance tests compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of thiazolidine derivatives were synthesized and evaluated for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 3: Anticancer Activity

A comprehensive study investigated the cytotoxic effects of thiazolidine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, with IC50 values indicating potent activity against breast and colon cancer cells .

Mechanism of Action

The mechanism of action of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The thiazolidine ring is known to interact with enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione with structurally or functionally related TZDs:

Structural and Functional Analogues

*Estimated via computational tools (e.g., ChemAxon).

Key Differentiators

Substituent Effects: The o-tolyl-propanoyl-piperidine chain in the target compound introduces significant steric hindrance compared to simpler benzylidene or arylidene substituents (e.g., TM17, 5a–k). This may reduce PPAR-γ binding affinity but improve selectivity for other targets . Unlike YPC-21440, which uses an imidazo[1,2-b]pyridazine scaffold for kinase inhibition, the target compound lacks a planar heterocycle, suggesting divergent mechanisms .

The 3-(2-nitro-benzyl) group in TM17 confers electrophilicity, enabling covalent interactions with kinases, whereas the target compound’s propanoyl linker may favor non-covalent binding .

Piperidine substitution (as in YPC-21440 and the target compound) improves solubility relative to purely aromatic derivatives (e.g., 5a–k) .

Research Findings and Implications

- PPAR-γ Modulation: While classic TZDs (e.g., rosiglitazone) activate PPAR-γ via hydrogen bonding to the TZD core, steric bulk from the o-tolyl group in the target compound may disrupt this interaction, suggesting a novel antagonistic profile .

- Kinase Inhibition Potential: The piperidine moiety aligns with kinase inhibitor pharmacophores (e.g., YPC-21440’s piperazine), hinting at possible off-target kinase activity .

Biological Activity

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in metabolic disorders and cancer treatment. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₁N₃O₂S

- Molecular Weight : 346.4 g/mol

- CAS Number : 1795301-63-1

Thiazolidinediones, including this compound, primarily exert their effects through:

- PPARγ Activation : These compounds are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism.

- Enzyme Inhibition : They can inhibit various enzymes involved in metabolic pathways, contributing to their therapeutic effects against conditions like diabetes and obesity.

Metabolic Effects

Research indicates that thiazolidinedione derivatives can influence metabolic parameters significantly. For instance:

- A study on thiazolidinediones revealed their ability to lower blood glucose levels and improve insulin sensitivity in diabetic models .

- The compound showed potential in reducing triglyceride levels without affecting blood pressure , suggesting a favorable profile for patients with dyslipidemia but not hypertension .

Anticancer Properties

Thiazolidinediones have been investigated for their anticancer effects:

- In vitro studies demonstrated that derivatives of thiazolidinone, including the target compound, exhibited cytotoxicity against glioblastoma cells , indicating potential as an antitumor agent .

- The compound's mechanism may involve the modulation of cell cycle progression and apoptosis pathways , making it a candidate for further development in oncology .

Case Study 1: Metabolic Syndrome

A study conducted on a rat model of obesity induced by a high-fat diet assessed the administration of the compound. Results indicated:

- A significant reduction in plasma glucose and triglycerides after chronic administration.

- No significant change in body weight or blood pressure was observed, highlighting its selective metabolic benefits without adverse cardiovascular effects .

Case Study 2: Antitumor Activity

In a recent investigation involving various thiazolidinone derivatives:

- The compound was evaluated for its effect on glioblastoma multiforme cell lines.

- Results indicated that specific derivatives exhibited potent antitumor activity by reducing cell viability significantly .

Comparative Analysis of Thiazolidinediones

| Compound Name | Molecular Weight | PPARγ Activation | Anticancer Activity | Metabolic Effects |

|---|---|---|---|---|

| This compound | 346.4 g/mol | Yes | Moderate | Significant reduction in glucose and triglycerides |

| Rosiglitazone | 357.4 g/mol | Yes | Moderate | Effective in improving insulin sensitivity |

| Pioglitazone | 356.4 g/mol | Yes | Low | Effective in lipid profile improvement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.